7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Overview
Description
“7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine” is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets . This compound is an active structural motif of several drugs such as brivanib alaninate, BMS-690514, and BMS-599626 .
Synthesis Analysis
The synthetic methods toward this compound are classified into six distinct categories :Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 sulfoxide, and 1 Pyrrole . It contains 6 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 1 Bromine atom .Chemical Reactions Analysis
Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the synthesis of kinase inhibitors .Physical And Chemical Properties Analysis
The Inchi Code for this compound is 1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6 (8)11 (5)10-7/h2-4H,1H3 .Scientific Research Applications
Comprehensive Analysis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine Applications
Kinase Inhibitors: The compound is an integral part of several kinase inhibitors, which are a type of targeted cancer therapy. These inhibitors block specific enzymes (kinases) that cancer cells need to grow and survive. The pyrrolo[2,1-f][1,2,4]triazine scaffold has been used in the development of new kinase inhibitor templates due to its promising structural features .
Antiviral Drugs: 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a key moiety in the broad-spectrum antiviral drug remdesivir. Remdesivir has shown efficacy against a wide array of RNA viruses, including SARS/MERS-CoV and COVID-19 .
Metabolic Stability: This compound has been associated with low rates of glucuronidation, indicating higher metabolic stability. This property is beneficial in drug development as it may lead to longer-lasting and more effective medications .
Synthetic Methodologies: Recent advances in synthetic methodologies have facilitated the production of this compound, which is crucial for the scalable manufacture of antiviral agents like remdesivir .
Tyrosine Kinase Inhibitors (TKIs): The compound forms part of the structure of several FDA-approved TKIs used in cancer treatment. These include drugs like Tepotinib and Capmatinib among others .
Adaptor Protein Kinase Inhibitors: It has also been explored as a potential inhibitor of adaptor protein kinases (AAK1), which play a role in viral infections. The synthesis and evaluation of these inhibitors are ongoing research areas .
Safety And Hazards
Future Directions
Given the importance of this heterocycle, different synthetic strategies have been adopted for pyrrolo[2,1-f][1,2,4]triazine over the past two decades . The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . This work describes the safety of the process, impurity profiles and control, and efforts toward the scale-up of triazine for the preparation of kilogram quantity .
properties
IUPAC Name |
7-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXIYHKKUAXQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=C2Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725809 | |
Record name | 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
CAS RN |
1233094-95-5 | |
Record name | 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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